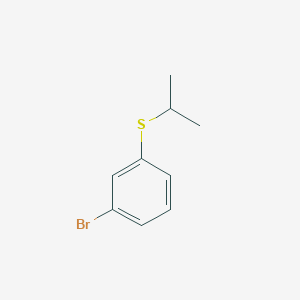

1-Bromo-3-(isopropylsulfanyl)benzene

Overview

Description

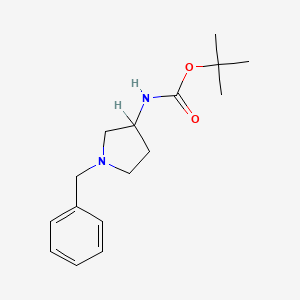

“1-Bromo-3-(isopropylsulfanyl)benzene” is a chemical compound with the molecular formula C9H11BrS . It is a derivative of benzene, which is a type of aromatic hydrocarbon .

Molecular Structure Analysis

The molecular structure of “1-Bromo-3-(isopropylsulfanyl)benzene” consists of a benzene ring with a bromine atom and an isopropylsulfanyl group attached to it . The exact positions of these groups on the benzene ring would depend on the specific synthesis process used.Chemical Reactions Analysis

As a benzene derivative, “1-Bromo-3-(isopropylsulfanyl)benzene” could potentially undergo various types of chemical reactions. These might include electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with an electrophile .Scientific Research Applications

Crystal Structure Analysis

1-Bromo-3-(isopropylsulfanyl)benzene and its derivatives have been studied for their crystal structures. These studies focus on the arrangement of molecules in the crystal lattice, detailing interactions such as hydrogen bonding and π–π interactions. Such research provides insights into the molecular geometry and potential reactivity of the compound (Stein, Hoffmann, & Fröba, 2015).

Molecular Dynamics and NMR Studies

These compounds are also subjects in the study of molecular dynamics, particularly observed through nuclear magnetic resonance (NMR) spectroscopy. This involves observing the behavior of these molecules under varying temperature conditions to understand their stability and structural changes (Steele, Micha‐Screttas, & Screttas, 2004).

Interactions and Packing Motifs

Research has delved into the understanding of molecular interactions within crystals of bromo-substituted benzenes. These studies highlight the importance of certain molecular interactions, like Br⋯Br, in determining the packing motifs of these compounds, which can be crucial for their reactivity and use in further chemical synthesis (Jones, Kuś, & Dix, 2012).

Synthetic Chemistry

In synthetic chemistry, 1-Bromo-3-(isopropylsulfanyl)benzene is used as a precursor or intermediate in the synthesis of more complex molecules. Its reactivity and structural properties are harnessed to create new compounds with potentially valuable properties (Patil et al., 2012).

Material Science and Nanotechnology

Some derivatives of 1-Bromo-3-(isopropylsulfanyl)benzene are being explored in the field of material science, particularly for the synthesis of nanomaterials like graphene nanoribbons. Such materials have a broad spectrum of potential applications, ranging from electronics to photonics (Patil et al., 2012).

Mechanism of Action

Target of Action

The primary target of 1-Bromo-3-(isopropylsulfanyl)benzene is the benzylic position of aromatic compounds . The benzylic position is a carbon atom that is directly attached to an aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

1-Bromo-3-(isopropylsulfanyl)benzene interacts with its targets through a process known as free radical bromination . In this process, a bromine atom from the compound is substituted at the benzylic position of the target molecule . This reaction can occur via two pathways: the SN1 or SN2 pathway . The choice between these two pathways depends on the degree of substitution at the benzylic position .

Biochemical Pathways

The biochemical pathways affected by 1-Bromo-3-(isopropylsulfanyl)benzene are primarily those involving aromatic compounds . The compound’s ability to substitute a bromine atom at the benzylic position can lead to significant changes in the structure and function of the target molecule . These changes can, in turn, affect various biochemical pathways, particularly those involving the metabolism and synthesis of aromatic compounds .

Result of Action

The molecular and cellular effects of 1-Bromo-3-(isopropylsulfanyl)benzene’s action primarily involve changes in the structure and function of aromatic compounds . By substituting a bromine atom at the benzylic position, the compound can significantly alter the target molecule’s chemical properties . These alterations can affect the target molecule’s interactions with other molecules, potentially leading to changes in cellular function .

Safety and Hazards

properties

IUPAC Name |

1-bromo-3-propan-2-ylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrS/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHILWWDNMZPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(isopropylsulfanyl)benzene | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2639431.png)

![2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride](/img/structure/B2639436.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2639437.png)

![1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2639442.png)

![3-(Dimethylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B2639443.png)

![4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2639447.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2639448.png)

![4-Cyano-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2639450.png)

![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2639451.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2639453.png)